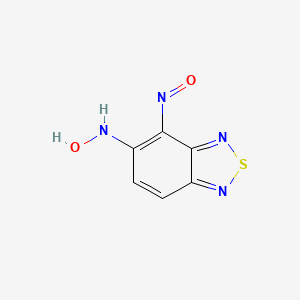
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by the presence of two nitroso groups attached to the benzothiadiazole ring. Benzothiadiazoles are known for their aromaticity and are widely studied for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole typically involves the nitration of 1,3-dihydro-2,1,3-benzothiadiazole. This process can be achieved using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the dinitroso derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of benzothiadiazole.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Halogenated and nitrated benzothiadiazole derivatives.
Scientific Research Applications
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms. The compound’s aromatic structure allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Known for its use in organic electronics and as a building block for various derivatives.
1,2,3-Benzothiadiazole:
Uniqueness: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is unique due to the presence of two nitroso groups, which impart distinct chemical reactivity and potential biological activities. This differentiates it from other benzothiadiazole derivatives, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
112336-08-0 |
|---|---|
Molecular Formula |
C6H4N4O2S |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
N-(4-nitroso-2,1,3-benzothiadiazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C6H4N4O2S/c11-7-3-1-2-4-6(5(3)8-12)10-13-9-4/h1-2,7,11H |
InChI Key |
WBYDJVYDKJNREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1NO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















